2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide

Overview

Description

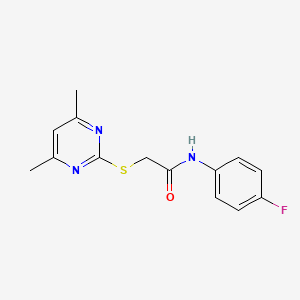

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide is a chemical compound with a unique structure that includes a pyrimidine ring substituted with methyl groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide group linked to a 4-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced at the 2-position of the pyrimidine ring using thiolating agents like thiourea.

Acetamide Formation: The acetamide group is formed by reacting the intermediate with acetic anhydride.

Attachment of the 4-Fluorophenyl Ring: The final step involves the coupling of the acetamide intermediate with 4-fluoroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Uniqueness

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and specificity compared to similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Formula : C23H21FN6OS2

- Molecular Weight : 480.58 g/mol

- CAS Number : 920409-83-2

- Molecular Structure :

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis and nucleic acid production |

| Enterococcus faecalis | 62.5 - 125 | Disruption of peptidoglycan synthesis |

| Escherichia coli | 31.108 - 124.432 | Antibiofilm activity against biofilm-forming strains |

The compound exhibits a bactericidal effect on Gram-positive bacteria, with a noted ability to inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-associated pathogens .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. A study indicated that modifications in the pyrimidine ring structure significantly enhance reverse transcriptase inhibitory activity against HIV:

- EC50 Values : The compound showed varying degrees of activity with EC50 values ranging from 130.24 to 263.31 μM depending on structural modifications .

Case Studies and Research Findings

- Antimicrobial Efficacy Against MRSA :

- Quorum Sensing Inhibition :

- Comparative Studies :

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKIFWZKCIJVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973647 | |

| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5807-48-7 | |

| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.